BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Technical Support Center: Isomalt Stability at
High Humidity

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: Isomalt
CAS No.: 20942-99-8
Cat. No.: B1208957
- 7

Welcome to the technical support center for researchers, scientists, and drug development
professionals working with isomalt. This guide provides in-depth troubleshooting advice and
answers to frequently asked questions regarding the stability challenges of isomalt, particularly
in high-humidity environments. As your virtual Senior Application Scientist, my goal is to equip
you with the foundational knowledge and practical protocols to anticipate, diagnose, and
resolve these issues in your experiments.

Section 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve common problems encountered
when working with isomalt formulations, especially in its amorphous state, under humid
conditions.

Issue 1: Powder Caking and Loss of Flowability in
Crystalline Isomalt

Q: My crystalline isomalt powder is forming clumps and exhibiting poor flow during storage and
handling. What is causing this, and how can | prevent it?

A: Causality and Mechanism: While crystalline isomalt is known for its relatively low
hygroscopicity compared to sucrose, it is still susceptible to moisture-induced caking, especially
under conditions of fluctuating relative humidity (RH).[1] The caking mechanism is typically
initiated by the adsorption of a thin layer of moisture onto the crystal surfaces at high RH. This
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moisture can dissolve a small amount of the isomalt, creating saturated liquid bridges between
adjacent crystals. When the humidity decreases or temperature fluctuates, this dissolved
isomalt can recrystallize, cementing the particles together and leading to caking and a loss of
flowability.

Troubleshooting Protocol:

o Environmental Control: The most effective preventative measure is to control the ambient
environment. Store crystalline isomalt in a climate-controlled area, ideally below 60% RH,
and in tightly sealed containers.[2]

o Excipient Selection: Consider the inclusion of a glidant or anti-caking agent, such as colloidal
silicon dioxide, in your formulation to improve powder flow by reducing interparticle friction.

o Particle Size Analysis: Finer particles have a larger surface area, which can increase the
propensity for moisture adsorption and caking. If possible, opt for a grade of isomalt with a
larger and more uniform patrticle size.

Issue 2: Stickiness, Collapse, and Crystallization of
Amorphous Isomalt

Q: I've prepared an amorphous solid dispersion (ASD) with isomalt (e.g., via spray-drying or
freeze-drying), and it's becoming sticky and eventually crystallizing during storage at ambient
conditions. Why is this happening?

A: Causality and Mechanism: This is a classic stability issue for amorphous materials, driven by
the plasticizing effect of water. Amorphous isomalt exists in a glassy state, characterized by
high viscosity and low molecular mobility. However, when exposed to humidity, water molecules
are absorbed into the amorphous matrix. Water acts as a potent plasticizer, increasing the free
volume between isomalt molecules and significantly lowering the glass transition temperature
(TQ).[3][4] If the Tg is depressed to a point near or below the storage temperature, the
molecular mobility of isomalt increases dramatically. This enhanced mobility allows the
molecules to rearrange from their disordered amorphous state into a more thermodynamically
stable crystalline lattice, leading to stickiness (as the material transitions through a rubbery
state), structural collapse, and eventual crystallization.[3][5] Pure amorphous isomalt has been
observed to become a viscous liquid at 90% RH.
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Troubleshooting Workflow:
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Caption: Moisture-induced stability cascade in amorphous isomalt.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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